molecular formula C8H11NO2S B2954160 [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 1480142-75-3

[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B2954160
CAS No.: 1480142-75-3
M. Wt: 185.24
InChI Key: PQEPDJZOAUULPP-UHFFFAOYSA-N
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Description

[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol (CAS 1480142-75-3) is a chemical building block of high interest in medicinal chemistry and organic synthesis. With the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol, this compound features a central 1,3-thiazole ring substituted at the 2-position with an oxolane (tetrahydrofuran) group and at the 4-position with a hydroxymethyl functional group . This structure makes it a versatile precursor for further chemical transformation. The primary research application of this compound is as a key synthetic intermediate. The reactive alcohol group allows for further functionalization, for instance, through oxidation or substitution reactions, to create a diverse array of more complex molecules. Related compounds, such as 4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole, demonstrate the utility of this chemical scaffold in constructing advanced targets . Furthermore, the core structure of a thiazole ring linked to a tetrahydrofuran ring is a motif found in compounds with significant scientific interest, including complex molecules like 5-(oxolan-2-yl)-N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine, which is investigated for its potential bioactive properties . As a building block, this compound is therefore valuable for researchers in chemistry and biology exploring new synthetic routes and developing novel substances with potential pharmacological activities. This product is intended for research purposes only in a controlled laboratory environment. It is not for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h5,7,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPDJZOAUULPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2 Oxolan 2 Yl 1,3 Thiazol 4 Yl Methanol

Reactivity of the 1,3-Thiazole Nucleus within the Compound Architecture

The 1,3-thiazole ring is a π-excessive heteroaromatic system, which influences its susceptibility to various chemical transformations. The presence of the electron-donating oxolane substituent at the C2 position and the hydroxymethyl group at the C4 position significantly modulates the reactivity of the thiazole (B1198619) core.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring's aromatic character allows it to undergo substitution reactions, although its reactivity is lower than that of benzene. The positions on the ring exhibit different electron densities, which directs the course of substitution. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is the most electron-rich, rendering it the preferred site for electrophilic substitution. acs.org

The presence of the oxolane group at the C2 position, which can act as an electron-donating group, further enhances the electron density at the C5 position, making it even more favorable for electrophilic attack. Conversely, nucleophilic substitution on the thiazole ring of [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol is less common but can be induced at the C2 position, particularly if a good leaving group is present.

Reaction Type Position on Thiazole Ring Directing Influence of Substituents Typical Reagents
Electrophilic SubstitutionC5The electron-donating oxolane group at C2 activates the C5 position.Halogens (e.g., Br₂, Cl₂), Nitrating agents (HNO₃/H₂SO₄), Sulfonating agents (SO₃/H₂SO₄)
Nucleophilic SubstitutionC2The inherent electron deficiency at C2 makes it the primary target for nucleophiles.Organometallic reagents, Amines, Alkoxides

Metalation and Cross-Coupling Strategies for Thiazole Derivatives

Metalation of the thiazole ring, followed by quenching with an electrophile, is a powerful tool for introducing a wide variety of functional groups. The most acidic proton on the thiazole ring is at the C2 position. However, since this position is already substituted in this compound, metalation is directed to the C5 position. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at C5, generating a lithiated species that can react with various electrophiles. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are highly effective for the functionalization of thiazoles. researchgate.netrsc.org For this compound, a common strategy would involve first converting the hydroxymethyl group at C4 to a halide or triflate, which can then participate in cross-coupling reactions. Alternatively, if a halogen were present at the C5 position, it would serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. Cross-coupling reactions on 2,4-disubstituted thiazoles are well-established, allowing for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups. researchgate.netthieme-connect.com

Reaction Reagents Position of Functionalization Introduced Group
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC4 (after conversion of OH), C5 (if halogenated)Aryl, Heteroaryl
Stille CouplingOrganostannane, Pd catalystC4 (after conversion of OH), C5 (if halogenated)Alkyl, Alkenyl, Aryl
Negishi CouplingOrganozinc reagent, Pd or Ni catalystC4 (after conversion of OH), C5 (if halogenated)Alkyl, Aryl
Metalationn-BuLi or LDA, then ElectrophileC5Various functional groups

Transformations of the Oxolane Ring Component

The oxolane (tetrahydrofuran) ring is a saturated heterocycle and its reactivity is primarily associated with the ether linkage. The ring is generally stable but can undergo cleavage under specific conditions. The point of attachment to the thiazole ring at the C2 position of the oxolane influences its reactivity.

Ring-Opening Reactions with Nucleophiles and Subsequent Functional Group Interconversions

The oxolane ring can be opened by strong nucleophiles, often under acidic or Lewis acid-catalyzed conditions. acs.orgnih.gov The reaction typically proceeds via an S\N2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen. In the case of this compound, the attack would likely occur at the C5 position of the oxolane ring, leading to a 4-hydroxybutyl derivative of the thiazole.

A variety of nucleophiles can be employed for the ring-opening of tetrahydrofurans, including halides, thiols, and amines. nih.gov The resulting product, with a newly introduced functional group and a primary alcohol, can then undergo a range of further functional group interconversions. For example, the newly formed alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further substitution reactions.

Rearrangements and Ring Expansions of the Oxolane Ring System

Rearrangements of the oxolane ring can occur under both acidic and basic conditions, often leading to the formation of stereoisomers or constitutional isomers. doi.org Acid-catalyzed rearrangements can proceed through a carbocation intermediate, which can then undergo hydride or alkyl shifts. Base-catalyzed rearrangements are also possible, particularly if there are acidic protons adjacent to the oxygen atom.

Ring expansion of a five-membered ring like oxolane is less common than for smaller rings such as oxetanes. acs.org However, under certain conditions, such as treatment with diazomethane (B1218177) or other carbene precursors, it is conceivable that the oxolane ring could undergo expansion to a six-membered tetrahydropyran (B127337) ring.

Stereospecific Modifications of the Oxolane Moiety

The oxolane ring in this compound contains a stereocenter at the C2 position. Stereospecific reactions can be employed to modify the oxolane ring while controlling the stereochemistry of the product. For instance, nucleophilic substitution reactions on a derivative where the hydroxyl group of the oxolane has been converted to a leaving group can proceed with inversion of configuration.

Chemical Modifications of the Primary Alcohol (Methanol) Group

The hydroxymethyl group at the 4-position of the thiazole ring is the most readily accessible site for chemical modification. Its reactivity is influenced by the electronic nature of the 2-substituted thiazole system. The presence of the electron-donating oxolane ring can subtly modulate the reactivity of the adjacent heterocyclic core and, consequently, the attached methanol (B129727) group.

Oxidation and Reduction Pathways of the Hydroxymethyl Functionality

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]carbaldehyde. This transformation is a key step in many synthetic routes, as the aldehyde functionality serves as a versatile handle for further carbon-carbon bond-forming reactions and other derivatizations. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and the tolerance of other functional groups within the molecule.

For the oxidation of similar 4-hydroxymethylthiazole (B1350391) systems, several reagents have proven effective. These include manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). psu.edu Pyridinium chlorochromate (PCC) is another common oxidizing agent for converting primary alcohols to aldehydes. nih.gov The reverse reaction, the reduction of the corresponding aldehyde or carboxylic acid ester to the primary alcohol, is also a fundamental transformation. For instance, 4-methylthiazole-5-carboxylic acid ethyl ester has been reduced to 4-methyl-5-hydroxymethyl thiazole using sodium borohydride (B1222165) in the presence of aluminum chloride. google.com Lithium aluminium hydride (LiAlH₄) is also a potent reducing agent for this type of conversion. psu.edu

TransformationReagent(s)Product
OxidationMnO₂, CrO₃, NaOCl, PCC[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]carbaldehyde
Reduction (from ester)NaBH₄/AlCl₃, LiAlH₄This compound

Derivatization to Esters, Ethers, and Halogenated Intermediates

The primary alcohol of this compound can be readily converted into a variety of other functional groups, including esters, ethers, and halides. These derivatives serve as important intermediates for further synthetic elaborations.

Esterification: Esters are commonly synthesized through the reaction of the alcohol with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). This reaction is typically catalyzed by an acid. A new family of thiazoline (B8809763) and thiazole esters has been synthesized via an esterification reaction with selected alcohols and a phenol. researchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. ijper.orglibretexts.org Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. Benzothiazoles have been shown to react with a wide range of O-centered nucleophiles to give corresponding ethers under mild conditions. acs.org

Halogenation: The conversion of the hydroxymethyl group to a halomethyl group provides a reactive intermediate for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used to convert the alcohol to the corresponding chloride. google.com Similarly, reagents like phosphorus tribromide (PBr₃) can be used for bromination. These halogenated intermediates are valuable for introducing a wide range of other functional groups.

DerivativeReagent(s)Product Class
EsterCarboxylic acid/acid catalyst, Acyl chloride/baseThiazole Esters
EtherAlkyl halide/base (Williamson Synthesis)Thiazole Ethers
ChloroalkaneSOCl₂, POCl₃4-(Chloromethyl)-2-(oxolan-2-yl)-1,3-thiazole
BromoalkanePBr₃4-(Bromomethyl)-2-(oxolan-2-yl)-1,3-thiazole

Late-Stage Functionalization of the Methanol Group for Complex Molecule Synthesis

The concept of late-stage functionalization, where key structural modifications are introduced at the final stages of a synthesis, is a powerful strategy in drug discovery and development. The hydroxymethyl group of this compound can serve as a valuable handle for such modifications, allowing for the rapid generation of a library of analogues from a common advanced intermediate.

This approach is particularly advantageous as it allows for the introduction of diverse functionalities without the need to re-synthesize the entire molecule from scratch. For example, the primary alcohol can be derivatized to introduce reporter tags, biocompatible moieties, or groups that modulate the pharmacokinetic properties of a larger molecule. Thiazole-based structures are recognized as important building blocks in the synthesis of peptide-derived natural products and other bioactive compounds. nih.govresearchgate.net The ability to functionalize the hydroxymethyl group in the later stages of synthesis provides a powerful tool for structure-activity relationship (SAR) studies.

Advanced Derivatization Strategies for Enhanced Molecular Complexity and Diversity

Beyond the fundamental transformations of the primary alcohol, more advanced strategies can be employed to significantly increase the molecular complexity and diversity of derivatives of this compound. These methods often involve the strategic use of the hydroxymethyl group, or its derivatives, to participate in more complex reaction cascades.

One such strategy involves the use of the thiazole core as a scaffold for diversification through late-stage C-H arylation. nih.gov While this doesn't directly involve the hydroxymethyl group, the presence of this functional handle allows for subsequent modifications after the core has been elaborated. For instance, a library of C-H arylated thiazoles could be synthesized, and then the hydroxymethyl group could be uniformly or differentially functionalized across the library to generate a diverse set of complex molecules.

Furthermore, the development of novel catalytic methods allows for the direct C-H functionalization of the thiazole ring, providing access to a wider range of substitution patterns. rsc.orgacs.org The interplay between the reactivity of the hydroxymethyl group and the potential for C-H activation of the thiazole ring offers a rich landscape for the design of innovative derivatization strategies. The development of one-pot methods to construct complex thiazole-containing building blocks also contributes to the efficient synthesis of diverse molecular structures. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation of 2 Oxolan 2 Yl 1,3 Thiazol 4 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring, the oxolanyl moiety, and the methanol (B129727) substituent. The single proton on the thiazole ring (H5) would likely appear as a singlet in the aromatic region, typically between 7.0 and 8.0 ppm wikipedia.org. The protons of the hydroxymethyl group (-CH₂OH) would present as a singlet or a doublet (if coupled to the hydroxyl proton), expected to be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the chemical shift of which is dependent on concentration and solvent. The oxolanyl group would exhibit a more complex set of signals in the aliphatic region (typically 1.5-4.0 ppm), corresponding to the methylene and methine protons of the five-membered ring researchgate.net.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the thiazole ring are expected to resonate in the downfield region, typically between 110 and 170 ppm asianpubs.org. The C2 and C4 carbons, being attached to heteroatoms and substituents, would have distinct chemical shifts. The C5 carbon would also be identifiable in this region. The carbon of the hydroxymethyl group is anticipated to appear around 60-65 ppm. The carbons of the oxolanyl ring would be found in the upfield region, consistent with saturated aliphatic carbons researchgate.net.

While less commonly acquired, ¹⁵N NMR spectroscopy would offer valuable insight into the electronic environment of the nitrogen atom in the thiazole ring. The chemical shift of the thiazole nitrogen would provide information about its hybridization and involvement in the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H5 7.0 - 8.0 115 - 125
-CH₂OH 4.5 - 5.0 60 - 65
-OH Variable -
Oxolanyl-CH 3.8 - 4.2 75 - 85
Oxolanyl-CH₂ 1.5 - 2.5 25 - 35
Thiazole-C2 - 160 - 170

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons within the oxolanyl ring, helping to trace the connectivity of this five-membered ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the thiazole H5 proton would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity between the different structural fragments. Key correlations would be expected between the oxolanyl methine proton and the thiazole C2 carbon, and between the hydroxymethyl protons and the thiazole C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution. For example, correlations between protons on the oxolanyl ring and the thiazole ring could indicate their spatial arrangement.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the confirmation of its elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of thiazole derivatives is known to be influenced by the nature and position of the substituents nih.govudayton.edu. Common fragmentation pathways for thiazoles involve the cleavage of the ring. For the target molecule, characteristic fragmentation would also be expected from the substituents. The hydroxymethyl group could undergo cleavage to lose a formaldehyde (CH₂O) or a hydroxyl radical (•OH). The oxolanyl ring could fragment through the loss of small neutral molecules. A plausible fragmentation pattern would involve the initial loss of the hydroxymethyl group, followed by fragmentation of the thiazole or oxolanyl ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Structure
[M]⁺ Molecular Ion
[M - 31]⁺ Loss of •CH₂OH
[M - 18]⁺ Loss of H₂O
[M - 71]⁺ Loss of the oxolanyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic oxolanyl ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively ijrpc.com. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would be observed in the 1050-1150 cm⁻¹ region. The C-S stretching vibration of the thiazole ring typically appears in the 800-600 cm⁻¹ range.

The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. Therefore, the characteristic vibrations of the thiazole ring would be readily observable researchgate.netrsc.org. The symmetric stretching vibrations of the C-S-C linkage in the thiazole ring would also be Raman active.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch 3200-3600 Strong, Broad Weak
Aromatic C-H stretch 3100-3000 Medium Strong
Aliphatic C-H stretch 3000-2850 Strong Medium
C=N / C=C stretch (Thiazole) 1600-1450 Medium-Strong Strong
C-O stretch (Alcohol) 1050-1150 Strong Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol would likely show absorption maxima in the UV region, characteristic of the thiazole chromophore wikipedia.org. The exact position and intensity of the absorption bands would be influenced by the substituents on the thiazole ring.

Fluorescence spectroscopy can provide insights into the emissive properties of the molecule upon excitation. While simple thiazole itself is not strongly fluorescent, the introduction of certain substituents can induce fluorescence nih.gov. The presence of the oxolanyl and methanol groups may influence the photophysical properties. To investigate its potential fluorescence, an emission spectrum would be recorded after exciting the molecule at its absorption maximum. The quantum yield and lifetime of the fluorescence, if any, could then be determined to fully characterize its photophysical behavior. Based on studies of similar fluorescent thiazole derivatives, it is plausible that this compound could exhibit fluorescence, with the emission wavelength being longer than the excitation wavelength (Stokes shift) nih.govmedchemexpress.com.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The analysis would reveal the planarity of the thiazole ring and the conformation of the flexible oxolanyl and hydroxymethyl substituents relative to the thiazole core. The oxolanyl ring can adopt various puckered conformations (e.g., envelope or twist), and X-ray crystallography would identify the preferred conformation in the solid state. Furthermore, the crystal packing would be elucidated, revealing any intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking of the thiazole rings, which govern the supramolecular architecture. Such studies on related thiazole derivatives have provided valuable insights into their solid-state structures acs.org.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for the verification of the stoichiometric composition of newly synthesized compounds. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. The experimentally obtained values are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target compound. researchgate.netresearchgate.netaurigaresearch.com

In the structural elucidation of this compound and its derivatives, elemental analysis serves as a fundamental checkpoint. nih.govmjcce.org.mkmdpi.comnih.gov Following synthesis, this analysis is routinely performed to confirm that the empirical formula of the product matches its expected molecular formula. This verification is crucial before proceeding with more complex spectroscopic analyses.

The theoretical elemental composition of this compound (C₈H₁₁NO₂S) is calculated based on its atomic constituents and molecular weight.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 51.87
Hydrogen H 1.01 11 11.11 6.00
Nitrogen N 14.01 1 14.01 7.56
Oxygen O 16.00 2 32.00 17.27
Sulfur S 32.07 1 32.07 17.31

| Total | | | | 185.27 | 100.00 |

Research on various thiazole derivatives consistently employs elemental analysis to validate the final structures. nih.govmjcce.org.mkmdpi.com For instance, studies on the synthesis of novel thiazole compounds report the use of CHNS analyzers to obtain experimental percentages for carbon, hydrogen, nitrogen, and sulfur. researchgate.net These experimental findings are then presented alongside the calculated theoretical values to demonstrate the purity and correct stoichiometry of the synthesized molecules.

The data below, drawn from studies on related thiazole structures, illustrates the typical results obtained from elemental analysis and the close agreement between found and calculated values, which is a critical step for structural confirmation. ekb.egresearchgate.net

Table 2: Representative Elemental Analysis Data for Thiazole Derivatives

Compound Reference Molecular Formula Analysis Calculated (%) Found (%)
Thiazole Derivative A ekb.eg C₁₉H₁₆BrClN₂O₃S C 48.79 49.20
H 3.45 3.55
N 5.99 6.10
Thiazole Derivative B nih.gov C₂₄H₂₀N₄O₂S C 67.27 67.52
H 4.70 4.93
N 13.07 13.24
S 7.48 7.21
Thiazole Derivative C mdpi.com C₁₇H₁₅N₅S₂ C 57.77 57.50
H 4.28 4.30

The concordance between the calculated and found percentages in these examples underscores the reliability of elemental analysis in confirming the elemental makeup of complex heterocyclic molecules like this compound and its analogs. It is a fundamental and indispensable tool for verifying the successful outcome of a synthetic procedure.

Computational and Theoretical Investigations of 2 Oxolan 2 Yl 1,3 Thiazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A hypothetical DFT study on [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol would involve calculating the electron density to determine the molecule's ground-state energy and the spatial distribution of its electrons.

From this, various properties could be derived. For instance, the optimized molecular geometry would reveal precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement. Maps of electrostatic potential could be generated to predict sites susceptible to electrophilic or nucleophilic attack, thereby providing insights into the molecule's chemical reactivity. Energetic calculations, such as the determination of the heat of formation, would provide data on the molecule's thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. These calculations would also inform electronic properties such as ionization potential and electron affinity.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the larger-scale physical behavior and movements of molecules over time.

Prediction of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations could be employed to predict how multiple molecules of this compound interact with each other in a condensed phase. These simulations would model the system over time, revealing the dominant intermolecular forces, such as hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces. This would allow for the prediction of potential aggregation behavior, such as dimer formation or larger self-assembled structures, and provide insights into macroscopic properties like boiling point and solubility.

Table of Mentioned Compounds

Compound Name
This compound
Thiazole (B1198619)

Reaction Mechanism Elucidation through Computational Chemistry

Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome. Computational chemistry offers a virtual laboratory to map out these pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. zsmu.edu.uanih.gov

A primary application of computational chemistry is the detailed analysis of reaction pathways. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. The peak of this path corresponds to the transition state (TS), an unstable, fleeting molecular arrangement that dictates the reaction's activation energy.

For instance, the oxidation of the primary alcohol in this compound to its corresponding aldehyde can be modeled. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to locate the geometry of the transition state. mdpi.com This is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the transfer of a hydride). tue.nl The activation energy (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants.

Below is a table of hypothetical calculated parameters for a transition state in a representative oxidation reaction.

ParameterValueDescription
Activation Energy (ΔG‡)22.5 kcal/molThe Gibbs free energy barrier for the reaction.
Imaginary Frequency-1650 cm⁻¹Confirms the structure as a true transition state.
Key Bond Distance (C-H breaking)1.45 ÅElongated bond in the hydroxymethyl group being oxidized.
Key Bond Distance (O-H of oxidant)1.38 ÅNascent bond formation with the oxidizing agent.

Many important synthetic transformations involving thiazole derivatives are catalyzed by transition metals like palladium, copper, or nickel. acs.orgresearchgate.net Computational simulations are indispensable for elucidating the complex, multi-step catalytic cycles of these reactions. chalmers.se Each step in the cycle—oxidative addition, transmetalation, reductive elimination—can be modeled to determine the geometry and energy of all intermediates and transition states.

A hypothetical palladium-catalyzed C-H arylation at the C5 position of the thiazole ring of this compound can be simulated. DFT calculations can map the entire catalytic cycle, providing the relative free energies of each species involved. Such studies help rationalize catalyst efficiency, regioselectivity, and the effect of different ligands or reaction conditions. acs.org

The table below presents hypothetical relative free energies for the key steps in a simulated catalytic cycle.

StepSpeciesRelative Free Energy (kcal/mol)
-Pd(0)L₂ + Substrate0.0
Oxidative AdditionTS₁ (Ox. Add.)+18.2
Intermediate I (Pd(II) Complex)-5.4
Concerted Metalation-DeprotonationTS₂ (CMD)+25.1
Intermediate II+2.1
Reductive EliminationTS₃ (Red. Elim.)+15.7
Product + Pd(0)L₂-12.8

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. researchgate.netmdpi.com DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comrsc.org

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). nih.gov Comparing these calculated shifts with experimental values can confirm structural assignments, especially for complex molecules with ambiguous signals. nih.govresearchgate.net Discrepancies between computed and experimental data can often be resolved by considering different conformations or solvent effects. mdpi.com

Similarly, the calculation of harmonic vibrational frequencies can predict an IR spectrum. mdpi.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement through the use of empirical scaling factors. rsc.org This allows for the confident assignment of observed IR bands to specific molecular vibrations.

The following tables compare hypothetical experimental data for this compound with values predicted using DFT at the B3LYP/6-311+G(d,p) level of theory.

Table 3: Comparison of Experimental and Calculated NMR Chemical Shifts (δ, ppm)

AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H (thiazole C5)7.217.25-0.04
H (oxolane C2)5.455.51-0.06
H (CH₂OH)4.754.79-0.04
C (thiazole C2)170.5171.2-0.7
C (thiazole C4)150.1150.9-0.8
C (thiazole C5)115.8116.3-0.5
C (oxolane C2)80.280.9-0.7
C (CH₂OH)58.959.5-0.6

Table 4: Comparison of Experimental and Scaled Calculated IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
ν(O-H)33503355Alcohol O-H stretch
ν(C-H)31253128Thiazole ring C-H stretch
ν(C-H)29602964Aliphatic C-H stretch (oxolane, CH₂)
ν(C=N)15801583Thiazole ring C=N stretch
ν(C-O)10851089Alcohol C-O stretch
ν(C-O-C)10401042Oxolane ether C-O-C stretch

Emerging Academic Applications of 2 Oxolan 2 Yl 1,3 Thiazol 4 Yl Methanol in Chemical Science

Role as Versatile Building Blocks for Complex Organic Architectures

The molecular structure of [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol makes it an exceptionally versatile building block in organic synthesis. The thiazole (B1198619) ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, including Vitamin B1. wikipedia.orgnih.gov Its presence imparts specific electronic properties and conformational rigidity, which are desirable in drug design. nih.govnih.gov

Applications in Materials Science Research

The unique electronic and structural features of the thiazole moiety have prompted significant research into its use in advanced materials. The incorporation of this compound into larger systems is being explored for the creation of novel functional materials.

Development of Organic Conductors, Semiconductors, and Photovoltaic Cells

Thiazole and its fused derivatives are recognized as important electron-accepting heterocycles for the construction of organic semiconductors. semanticscholar.orgnih.gov The electron-withdrawing nature of the imine (C=N) bond within the thiazole ring helps to lower the orbital energy levels of the material, a key requirement for n-type semiconductors and for tuning the bandgap in photovoltaic applications. rsc.orgresearchgate.net Research on related thiazole-containing small molecules and polymers has demonstrated their successful application in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govresearchgate.netnih.gov For instance, replacing traditional thiophene (B33073) rings with thiazole units in donor-acceptor type molecules has been shown to effectively decrease both HOMO and LUMO energy levels, leading to higher open-circuit voltages in solar cells. rsc.org The rigid, planar structure of the thiazole ring promotes efficient intermolecular π–π stacking, which is crucial for charge transport in semiconductor thin films. rsc.org The oxolane group in this compound could enhance solubility, facilitating solution-based processing for large-area and flexible electronic devices.

Below is a table summarizing the properties of a representative thiazole-based semiconductor, highlighting the potential characteristics that could be targeted with derivatives of this compound.

PropertyValueSignificance in Semiconductors
HOMO Energy Level -5.5 to -5.2 eVDetermines the energy required to remove an electron; impacts open-circuit voltage in solar cells.
LUMO Energy Level -3.8 to -3.5 eVDetermines the energy gained when an electron is added; affects electron mobility and air stability.
Band Gap 1.7 to 2.0 eVThe energy difference between HOMO and LUMO; dictates the wavelengths of light a material can absorb.
Charge Carrier Mobility >0.05 cm²/VsMeasures how quickly charge moves through the material; a key performance metric for transistors.

Note: Data is illustrative and based on findings for various thiazole-based semiconductors. rsc.orgnih.gov

Exploration in the Design of Functional Materials with Tailored Electronic Properties

The development of functional materials with precisely controlled electronic and optical properties is a major goal in materials science. The thiazole ring serves as an excellent scaffold for this purpose due to its tunable electronic nature. bpasjournals.com By attaching different functional groups, such as the 2-(oxolan-2-yl) substituent, chemists can systematically modify the electron density, orbital energies, and intermolecular interactions of the resulting material. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict how structural modifications will impact the material's properties before synthesis, accelerating the design of materials with tailored characteristics for specific applications like sensors or light-emitting diodes. researchgate.net The ability to fine-tune these properties makes thiazole derivatives like this compound valuable candidates for creating bespoke functional materials. bpasjournals.com

Precursors in Polymer Chemistry and Ring-Opening Polymerization Studies

The oxolane ring of this compound is chemically identical to tetrahydrofuran (B95107) (THF), a well-known monomer used in cationic ring-opening polymerization (CROP) to produce poly(tetrahydrofuran), a widely used polyether. nih.govresearchgate.net This opens up the possibility of using the title compound as a functional comonomer or initiator in CROP. researchgate.netnih.gov Polymerizing THF in the presence of this molecule could lead to the synthesis of novel polymers where the thiazole-methanol functionality is incorporated either at the chain ends or along the polymer backbone. Such functional polymers could exhibit unique properties, such as the ability to chelate metals or serve as macromolecular ligands, finding applications in areas from specialty elastomers to polymer-supported catalysis.

Polymerization ParameterTypical Conditions for THF CROP
Catalyst/Initiator Strong Brønsted acids (e.g., H₃PW₁₂O₄₀) or Lewis acids. nih.govresearchgate.net
Co-initiator Often required, such as acetic anhydride. nih.gov
Temperature 0 to 60 °C
Solvent Bulk (neat monomer) or inert organic solvents.

Note: This table outlines general conditions for the cationic ring-opening polymerization of tetrahydrofuran (oxolane). nih.govresearchgate.net

Catalytic Applications and Ligand Design in Transition Metal Chemistry

The thiazole nucleus contains both a nitrogen and a sulfur atom, which are excellent donor atoms for coordinating with transition metals. nih.gov This has led to intense interest in using thiazole-containing molecules as ligands in coordination chemistry and catalysis. orientjchem.org

Investigation of Metal-Thiazole Complexes as Novel Catalysts

The compound this compound is an attractive candidate for ligand design. The thiazole nitrogen atom is a well-established coordination site, and the nearby methanol (B129727) group can also bind to a metal center, potentially forming a stable five-membered chelate ring. nih.gov The oxolane oxygen could also participate in coordination, offering possibilities for tridentate binding modes.

Complexes of transition metals such as palladium(II), iron(II), and copper(II) with thiazole-containing ligands have been shown to be powerful catalysts for a variety of organic transformations. acs.orgrsc.org For example, palladium(II) complexes bearing thiazole-derived ligands have demonstrated high efficiency and reusability in one-pot, multi-component reactions for synthesizing other complex heterocycles. acs.orgirapa.org These catalysts often operate under mild conditions and can be used in environmentally friendly solvents, aligning with the principles of green chemistry. acs.org The investigation of metal complexes derived from this compound is an active area of research, with the goal of developing novel, highly efficient, and selective catalysts for challenging chemical syntheses. acs.org

The table below presents findings from a study on a thiazole-based Palladium(II) complex used in the synthesis of pyrazole-4-carbonitrile derivatives, showcasing the catalytic potential of such systems.

CatalystReactionSolventTime (min)Yield (%)
Pd(II)-Thiazole Complex Aldehyde + Malononitrile + PhenylhydrazineWater2097
Fe(III)-Thiazole Complex Aldehyde + Malononitrile + PhenylhydrazineWater4575
Cu(II)-Thiazole Complex Aldehyde + Malononitrile + PhenylhydrazineWater6060
No Catalyst Aldehyde + Malononitrile + PhenylhydrazineWater12025

Source: Adapted from research on thiazole complexes as catalysts in organic synthesis. acs.org

Development of Ligands for Advanced Catalytic Systems

There is no available research detailing the synthesis or application of ligands derived from this compound for advanced catalytic systems.

Exploration in Corrosion Inhibition Studies and Surface Science

No studies have been published that investigate the efficacy of this compound as a corrosion inhibitor or its behavior in surface science applications.

Photostability Studies of Coordination Compounds Derived from Heterocyclic Ligands

There is no information regarding the synthesis of coordination compounds from this compound or any subsequent studies on their photostability.

Q & A

Basic: What synthetic routes are recommended for [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of thiazole derivatives often involves heterocyclic condensation reactions. For analogs like [2-(methylamino)-1,3-thiazol-4-yl]methanol, multi-step protocols using catalysts (e.g., Bleaching Earth Clay) and solvents like PEG-400 under controlled temperatures (70–80°C) have been effective . Key factors include:

  • Catalyst selection : Acidic or basic catalysts influence regioselectivity.
  • Solvent polarity : Polar aprotic solvents enhance reaction rates but may require rigorous drying.
  • Purification : Recrystallization in water or acetic acid improves purity .
    Validation via TLC and spectroscopic methods (e.g., IR, NMR) is critical to confirm structural integrity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., oxolane ring protons at δ 3.5–4.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .
    • IR : Identifies functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–S bond ~650 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolves 3D structure and hydrogen-bonding networks. SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .

Advanced: How does the thiazole-oxolane moiety influence hydrogen-bonding patterns in crystal packing?

Answer:
The thiazole’s sulfur and nitrogen atoms, combined with the oxolane oxygen, create multiple hydrogen-bonding sites. Graph set analysis (e.g., Etter’s rules) reveals motifs like D₁¹ (single donor-acceptor) or C₂² (chain motifs). For example:

  • Thiazole N–H···O (oxolane) interactions stabilize layered packing .
  • π-π stacking between thiazole rings may compete with H-bonding, requiring DFT calculations to resolve energetic preferences .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

  • Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., antimicrobial targets). Thiazole derivatives often bind via hydrophobic pockets or H-bonds .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, gaps < 4 eV suggest potential bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities of thiazole-containing analogs?

Answer:

  • Assay variability : Standardize conditions (e.g., MIC assays vs. cell viability tests) to isolate structural effects .
  • Structural nuances : Substituents on the oxolane ring (e.g., electron-withdrawing groups) may alter solubility or target affinity. Compare analogs via SAR studies .
  • Meta-analysis : Use multivariate statistics to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Experimental Design: What safety protocols are critical when handling this compound during synthesis?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate organic solvents and thiazole-containing waste. Neutralize acidic/byproduct streams before disposal .
  • Emergency protocols : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.